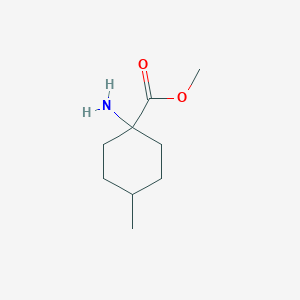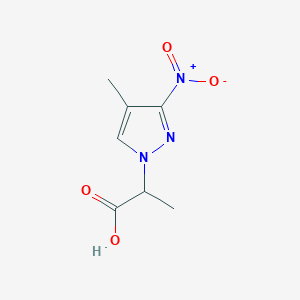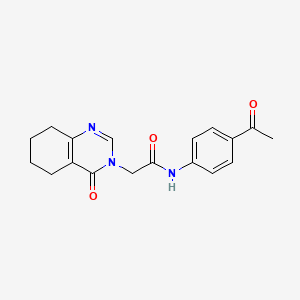![molecular formula C18H14N2 B2939278 2-Phenyl-5,6-dihydrobenzo[h]quinazoline CAS No. 339101-28-9](/img/structure/B2939278.png)
2-Phenyl-5,6-dihydrobenzo[h]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-5,6-dihydrobenzo[h]quinazoline is a type of benzo[h]quinazoline analog . These compounds have been synthesized and evaluated for their potential as growth inhibitors of carcinoma cells . The compound is synthesized through the reaction of chalcone with guanidine .
Synthesis Analysis
The synthesis of various benzo[h]quinazoline analogs, including this compound, was accomplished through the reaction of chalcone with guanidine . This method of synthesis has been widely used and is considered efficient .Molecular Structure Analysis
In silico docking studies of a similar molecule, 6d, revealed that it has good affinity with an estrogen receptor as well as a tubulin protein on its β-sheet of the colchicines binding site . This suggests that this compound may have a similar molecular structure and affinity.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of chalcone with guanidine . This reaction results in the formation of various benzo[h]quinazoline analogs .Scientific Research Applications
Chemosensor for HSO4− Ions
2-Phenyl-5,6-dihydrobenzo[h]quinazoline derivatives have been used as chemosensors for HSO4− ions. For instance, a study developed selective receptors for HSO4− ions, demonstrating their high selectivity and efficiency in a biological pH setting. These receptors showed potential for biological applications, including intracellular ion concentration detection without cytotoxic effects (Mukherjee et al., 2014).
Synthesis of Quinazolines
The compound is involved in the synthesis of various quinazolines. A research explored a novel synthesis method of 2-phenyl-4-[(triisopropylsilyl)methyl]quinazolines from monosubstituted arenes, contributing to the field of organic chemistry (Ohta et al., 2010).
Anticonvulsant Activity
A study synthesized new derivatives of this compound and evaluated them for anticonvulsant properties. This research contributes to the development of potential treatments for epilepsy (Gupta et al., 2013).
Fluorescence Chemosensor for Cyanide
This compound derivatives have been used as a fluorescent chemosensor for detecting cyanide in aqueous media. This research is significant for environmental and biological monitoring applications (Wang et al., 2015).
Antileishmanial Agents
Derivatives of this compound have been investigated for their potential as antileishmanial agents. This suggests a role in developing new treatments for leishmaniasis, a tropical disease (Agarwal et al., 2009).
Magnetic Nanoparticle Assisted Synthesis
The compound has been synthesized using silica-coated magnetic nanoparticles, enhancing the yield and reducing the reaction time. This novel approach is significant in the field of material chemistry and pharmaceutical manufacturing (Chandrappa et al., 2018).
Mechanism of Action
Target of Action
2-Phenyl-5,6-dihydrobenzo[h]quinazoline is a derivative of the benzoquinazoline scaffold . Benzoquinazolines have been extensively studied for their wide range of pharmacological effects, including roles as anticancer, antimicrobial, anti-monoamine oxidase, anticonvulsant, antiviral, antinociceptive, antioxidant, antineoplastic, antituberculosis, antiplatelet, and antiphlogistic agents . Therefore, the primary targets of this compound could be similar to those of benzoquinazolines, depending on the specific functional groups present in the molecule.
Mode of Action
Benzoquinazoline derivatives have been shown to interact with various biological targets, leading to a range of pharmacological effects . For instance, some benzoquinazoline derivatives have been found to inhibit tubulin polymerization, which is crucial for cell division and thus could contribute to their anticancer activity .
Biochemical Pathways
Given the broad range of pharmacological activities attributed to benzoquinazolines, it is likely that multiple pathways are affected . For example, in the case of anticancer activity, the compound may interfere with cell division by inhibiting tubulin polymerization .
Pharmacokinetics
The optimization of these properties is a key aspect of drug development , and it is likely that these properties would be carefully studied during the development of this compound as a therapeutic agent.
Result of Action
Benzoquinazoline derivatives have been shown to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities . These effects are likely the result of the compound’s interaction with its biological targets.
Biochemical Analysis
Biochemical Properties
2-Phenyl-5,6-dihydrobenzo[h]quinazoline has been found to interact with various enzymes and proteins, contributing to its diverse biological activities. For instance, it has been shown to have good affinity with an estrogen receptor as well as a tubulin protein on its β-sheet of the colchicines binding site . These interactions can influence the function of these biomolecules, potentially leading to changes in biochemical reactions within the cell .
Cellular Effects
In terms of cellular effects, this compound has been found to exhibit significant anticancer activity. It has been shown to inhibit the growth of various carcinoma cells, including MCF-7, DLD1, A549, DU145 & FaDu cell lines . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules. For example, it has been found to inhibit tubulin polymerization, a process crucial for cell division . This inhibition is likely due to the compound’s binding interactions with the tubulin protein, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For instance, a study found that a promising molecule, 6d, exhibited anticancer activity through triggering apoptosis over 24 and 48 hours . This suggests that this compound may have long-term effects on cellular function, potentially due to its stability and degradation properties .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, quinazoline derivatives have been found to exhibit various effects at different dosages . For instance, certain derivatives have been found to have hypotensive effects in Wistar rats
Metabolic Pathways
Quinazoline derivatives have been found to interact with various enzymes and cofactors, suggesting that they may be involved in multiple metabolic pathways
Transport and Distribution
Given its interactions with various biomolecules, it is likely that it interacts with transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
Given its interactions with various biomolecules, it is likely that it is directed to specific compartments or organelles within the cell
properties
IUPAC Name |
2-phenyl-5,6-dihydrobenzo[h]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-2-7-14(8-3-1)18-19-12-15-11-10-13-6-4-5-9-16(13)17(15)20-18/h1-9,12H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKBNVFKTUVRNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-methylphenyl)piperidine-4-carboxylic acid](/img/structure/B2939195.png)
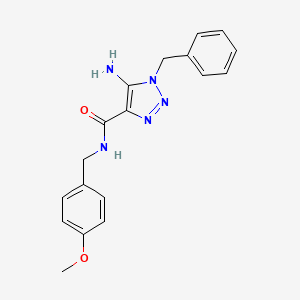
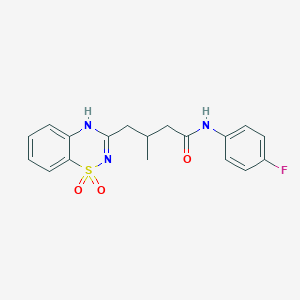
![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)adamantane-1-carboxamide](/img/structure/B2939199.png)
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2939200.png)
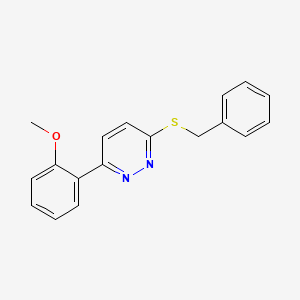
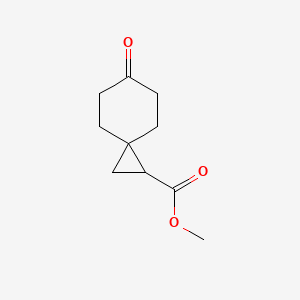
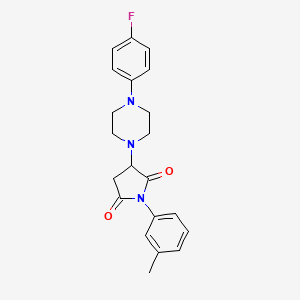
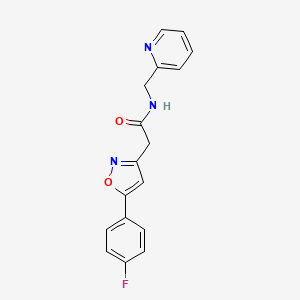
![2-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2939210.png)
